molecular formula C8H13N3O2 B13254429 Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13254429
M. Wt: 183.21 g/mol
InChI Key: CQOUIVWYWFIXOQ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, crystallization, and purification to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce different substituents.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 5-amino-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-10-11(3)7(6)9/h4-5H,9H2,1-3H3

InChI Key

CQOUIVWYWFIXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=C1)C)N

Origin of Product

United States

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